6-[(4-chlorophenyl)methanesulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridazin-3-amine
Description
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfonyl]-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-17-8-6-16(7-9-17)14-26(24,25)19-11-10-18(22-23-19)21-13-12-15-4-2-1-3-5-15/h4,6-11H,1-3,5,12-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYUZUMXYDORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
- Sulfonyl vs.
- Amine Side Chains: The cyclohex-1-enylethyl group introduces steric bulk and lipophilicity, contrasting with morpholinoethyl (polar) or benzyl (aromatic) substituents in analogs .
Pharmacological and Metabolic Comparisons
Key Findings :
- Therapeutic Potential: BPN-15606 demonstrates γ-secretase modulation, a mechanism relevant to Alzheimer’s disease, highlighting the pyridazine core’s versatility in targeting neurodegenerative pathways .
Key Insights :
- Stability : Cyclohexenyl groups (as in the target compound) may confer oxidative instability compared to saturated cyclohexyl or aromatic substituents .
Preparation Methods
Chlorination of Pyridazinone
In a method adapted from U.S. Patent 3,689,652 (cited in), 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone undergoes bromination in acetic acid, followed by phosphorus oxychloride (POCl₃)-mediated chlorination to yield 6-(p-chlorophenyl)-3-chloropyridazine. For the target compound, analogous steps could modify 3(2H)-pyridazinone to introduce chlorine at position 6.
Reaction Conditions :
Amination at Position 3
As described in CN104844523A, 3,6-dichloropyridazine reacts with aqueous ammonia under controlled conditions (50–80°C, 6–12 hours) to yield 3-amino-6-chloropyridazine. This intermediate is critical for subsequent sulfonylation.
Key Data :
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 3,6-Dichloropyridazine | NH₃ (aq.), 70°C, 8h | 3-Amino-6-chloropyridazine | 78% |
Sulfonylation at Position 6
Introducing the 4-chlorophenylmethanesulfonyl group at position 6 requires nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Sulfonyl Chloride Coupling
3-Amino-6-chloropyridazine reacts with 4-chlorophenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) and polar aprotic solvent (e.g., DMF or THF).
Optimized Protocol :
-
Molar Ratio : 1:1.2 (pyridazine:sulfonyl chloride).
-
Conditions : 0°C to room temperature, 12–24 hours.
-
Workup : Precipitation in ice water, filtration, and recrystallization from ethanol/water.
Challenges :
-
Competing hydrolysis of sulfonyl chloride requires anhydrous conditions.
-
Steric hindrance at position 6 may necessitate elevated temperatures (50–60°C).
Amine Alkylation with Cyclohexenylethyl Group
The final step introduces the N-[2-(cyclohex-1-en-1-yl)ethyl] side chain via alkylation or reductive amination.
Alkylation of 3-Amino Group
Protocol :
-
Preparation of 2-(Cyclohex-1-en-1-yl)ethyl Bromide :
-
Coupling :
Yield Optimization :
Reductive Amination Alternative
For higher selectivity, the amine may react with 2-(cyclohex-1-en-1-yl)acetaldehyde under reductive conditions (NaBH₃CN, MeOH, 0°C to RT).
Purification and Characterization
Final purification employs silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water). LC-MS and ¹H-NMR confirm structural integrity:
-
¹H-NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridazine-H4), 7.45 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 5.73 (m, 1H, cyclohexenyl-H), 3.45 (t, 2H, -CH₂-SO₂-), 2.85 (m, 2H, -CH₂-NH-).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantages |
|---|---|---|---|
| Chlorination-Amination-Sulfonylation-Alkylation | 4 | 42% | High-purity intermediates; scalable |
| Reductive Amination Pathway | 3 | 38% | Fewer steps; milder conditions |
Industrial-Scale Considerations
Q & A
Q. Table 1: SAR Comparison of Analogous Compounds
| Compound Feature | Biological Activity | Selectivity Factor |
|---|---|---|
| Pyridazine core | COX-2 inhibition | 1.0 (Baseline) |
| Pyrimidine core | Enhanced kinase binding | 3.2 |
| -CF substituent | Improved IC | 5.8 |
| (Adapted from structural analogs in ) |
Basic: What methodologies assess the compound’s toxicity in preclinical research?
Answer:
- In Vitro Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) to measure IC values .
- Ames Test : Screen for mutagenicity using bacterial reverse mutation assays .
- Hepatotoxicity Screening : Evaluate metabolic stability in liver microsomes .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced: Which functional groups in the compound are prone to reactivity under physiological conditions?
Answer:
- Sulfonyl Group : Susceptible to nucleophilic attack (e.g., by thiols in proteins) .
- Cyclohexenyl Moiety : May undergo oxidation to epoxides in cytochrome P450-rich environments .
- Pyridazine Amine : Can form hydrogen bonds with catalytic residues, influencing metabolic stability .
Advanced: How can isomer formation be controlled during synthesis?
Answer:
- Steric Hindrance : Use bulky bases (e.g., DBU) to favor kinetic over thermodynamic products .
- Temperature Control : Lower reaction temperatures (<40°C) reduce epimerization risks .
- Chiral Chromatography : Separate enantiomers using cellulose-based columns .
Basic: What in vitro assays evaluate the compound’s interaction with biological targets?
Answer:
- Enzymatic Assays : Measure IC against COX-2 using fluorogenic substrates .
- Receptor Binding : Use radioligand displacement assays (e.g., H-labeled antagonists) for GPCR targets .
- Cell-Based Assays : Quantify anti-proliferative effects via flow cytometry in cancer cell lines .
Advanced: How does this compound compare structurally and functionally to similar pyridazine derivatives?
Answer:
The compound’s methylsulfonyl and cyclohexenylethyl groups distinguish it from simpler pyridazine derivatives:
- Enhanced Lipophilicity : LogP increases by 1.5 compared to non-sulfonylated analogs, improving membrane permeability .
- Target Specificity : The sulfonyl group confers 10-fold higher selectivity for COX-2 over COX-1 vs. non-sulfonylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
